molecular formula C14H17N3OS B1422349 4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine CAS No. 1219828-25-7

4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B1422349
CAS RN: 1219828-25-7
M. Wt: 275.37 g/mol
InChI Key: AEWFDVYQOGQINS-UHFFFAOYSA-N
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Description

The compound “4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine” is a derivative of the 3,4-dihydroisoquinoline structure . It’s worth noting that similar structures have been used in the development of highly selective sigma-2 receptor ligands .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with o-quinone methides . For instance, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a methoxy group, a dihydroisoquinoline structure, a methyl group, a thiazol group, and an amine group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve [4+2] cycloaddition reactions with o-quinone methides . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to have preferential affinity for sigma-2 receptors compared with sigma-1 receptors . Sigma-2 receptors have been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice models of chronic pain .

Future Directions

The future directions for this compound could involve further exploration of its potential as a sigma-2 receptor ligand, given the promising results seen with similar compounds . Further studies could also explore its potential applications in the treatment of neuropathic pain .

properties

IUPAC Name

4-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-18-13-3-2-11-7-17(5-4-10(11)6-13)8-12-9-19-14(15)16-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWFDVYQOGQINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CC3=CSC(=N3)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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